Artemin
Description
Properties
CAS No. |
22149-38-8 |
|---|---|
Molecular Formula |
C15H22O4 |
Molecular Weight |
266.33 g/mol |
IUPAC Name |
6,9a-dihydroxy-3,5a-dimethyl-9-methylidene-3,3a,4,5,6,7,8,9b-octahydrobenzo[g][1]benzofuran-2-one |
InChI |
InChI=1S/C15H22O4/c1-8-4-5-11(16)14(3)7-6-10-9(2)13(17)19-12(10)15(8,14)18/h9-12,16,18H,1,4-7H2,2-3H3 |
InChI Key |
CJLHTKGWEUGORV-UHFFFAOYSA-N |
SMILES |
CC1C2CCC3(C(CCC(=C)C3(C2OC1=O)O)O)C |
Canonical SMILES |
CC1C2CCC3(C(CCC(=C)C3(C2OC1=O)O)O)C |
melting_point |
238-240°C |
physical_description |
Solid |
Origin of Product |
United States |
Scientific Research Applications
Neuroprotective Effects
Artemin plays a crucial role in protecting neurons from degeneration. Research indicates that ARTN enhances neuronal survival and promotes neurite outgrowth through interactions with specific receptors, primarily the GFRα3 and RET receptor tyrosine kinase. These interactions activate several intracellular signaling pathways, including Ras/ERK, PI3K/AKT, and p38/MAPK, which are vital for neuronal growth and differentiation .
Case Study: Neuropathic Pain Management
A study demonstrated that this compound significantly reduces experimental neuropathic pain and aids in reversing neural damage associated with spinal nerve ligation. This suggests a potential application of ARTN in managing chronic pain conditions .
Sympathetic Neuron Development
This compound is instrumental in the proliferation and survival of sympathetic neurons. It has been shown to enhance the generation of sympathetic neuroblasts during embryonic development stages. In vitro studies indicated that this compound treatment increased the number of surviving neurons in cultures derived from sympathetic ganglia .
Table 1: Effects of this compound on Sympathetic Neurons
| Development Stage | Effect on Neuron Generation | Effect on Neuron Survival |
|---|---|---|
| E12 - E14 | Increased proliferation (76% BrdU positive) | Enhanced survival |
| E16 - P8 | No significant effect | No significant effect |
| P12 - P20 | Promotes survival comparably to NGF | Enhanced neurite growth |
Potential Therapeutic Applications
- Neurological Disorders : this compound's ability to enhance neuronal plasticity suggests its potential use in treating conditions like depression. Studies have shown that ARTN levels are reduced in patients with major depressive disorder, and its administration can produce antidepressant effects in animal models .
- Regenerative Medicine : The capacity of this compound to promote axonal regeneration makes it a candidate for therapies aimed at repairing neural injuries. Research indicates that ARTN can facilitate long-distance axonal regeneration, which is critical for recovery from spinal cord injuries .
- Cancer Research : Emerging evidence points to this compound's involvement in tumorigenesis and therapeutic resistance in cancers such as breast cancer. Understanding ARTN's role in these processes may lead to novel cancer therapies targeting its signaling pathways .
Chemical Reactions Analysis
Heat-Induced Dimerization and Conformational Changes
Artemin undergoes irreversible structural transitions when exposed to elevated temperatures, leading to dimerization and enhanced chaperone activity.
Key Findings:
-
Temperature Range : At 50–70°C, this compound monomers self-associate into dimers and oligomers via hydrophobic interactions .
-
Structural Evidence :
-
Fluorescence Spectroscopy : Intrinsic fluorescence intensity decreases by 30–40% at 70°C, indicating tertiary structural unfolding .
-
ANS Binding : Increased binding of 8-anilino-1-naphthalenesulfonic acid (ANS) by 2.5-fold at 60°C, suggesting exposure of hydrophobic surfaces .
-
Dynamic Light Scattering (DLS) : Hydrodynamic radius increases from 8 nm (monomer) to 25 nm (oligomers) at 70°C .
-
Table 1: Structural Changes of this compound Under Heat Stress
| Temperature (°C) | Oligomer State | Hydrophobic Exposure (ANS Fluorescence) | Chaperone Activity (% Lysozyme Aggregation Suppressed) |
|---|---|---|---|
| 25 | Monomer | 100% (Baseline) | 15% |
| 50 | Dimer | 180% | 45% |
| 70 | Oligomer | 250% | 70% |
Oxidation-Mediated Disulfide Bond Formation
This compound’s cysteine-rich structure facilitates redox-regulated activation via disulfide bond formation.
Key Findings:
-
Critical Cysteine Residues : Cys22 forms inter-subunit disulfide bonds during oxidative stress, stabilizing dimeric structures .
-
Oxidant Concentration Effects :
Table 2: Oxidative Stress Impact on this compound
| H₂O₂ Concentration (mM) | Disulfide Bond Formation | Chaperone Activity (% Aggregation Suppressed) |
|---|---|---|
| 0 | None | 20% |
| 40 | Partial | 55% |
| 100 | Extensive | 65% |
Synergistic Effects of Heat and Oxidation
Combined stressors amplify this compound’s chaperone activity through structural stabilization.
Key Findings:
-
Heat-Oxidant Interaction :
-
Irreversibility : Structural changes persist after stress removal, confirmed by fluorescence assays .
Table 3: Combined Stress Impact on this compound Activity
| Condition | Dimer/Oligomer Ratio | Chaperone Efficacy (% Aggregation Suppressed) |
|---|---|---|
| 50°C + 50 mM H₂O₂ | 3:1 | 75% |
| 70°C + 100 mM H₂O₂ | 5:1 | 85% |
Functional Implications of Structural Dynamics
This compound’s activation mechanism hinges on stress-dependent equilibrium between monomeric and oligomeric states:
-
Monomer-Oligomer Equilibrium : Under stress, hydrophobic exposure and dimerization shift equilibrium toward active oligomers .
-
Substrate Binding : Heat-induced oligomers exhibit 3-fold higher affinity for misfolded proteins (e.g., lysozyme) .
Comparative Analysis with Other Chaperones
This compound shares functional parallels with Hsp27 and Hsp33 but has unique redox regulation:
Comparison with Similar Compounds
Table 1: Structural Comparison of this compound and Ferritin
| Feature | This compound | Ferritin/Apoferritin |
|---|---|---|
| Quaternary Structure | 24-mer shell | 24-mer shell |
| Helices | 6 (A–F) | 5 (A–E) |
| Iron Binding Residues | Trp73, His76, Val77, Gln80 | Glu53, Glu56, Glu57, Glu60 |
| Disordered Regions | N-terminus (28 residues), L, L′ | Minimal disordered loops |
| Primary Function | Chaperone, neurotrophic | Iron storage |
This compound vs. GDNF Family Members
This compound shares the GDNF family’s conserved cysteine knot motif but diverges in receptor specificity and heparan sulfate (HSPG) binding:
Table 2: Functional Comparison of GDNF Family Ligands
| Ligand | Receptor | Key Role | HSPG Dependence |
|---|---|---|---|
| GDNF | GFRα1 | Enteric neuron survival | Required |
| This compound | GFRα3 | Nociception, cancer progression | Non-essential |
| Neurturin | GFRα2 | Enteric and sensory neuron support | Partial |
Functional Comparison in Neurological and Oncological Contexts
Neuroprotection and Pain Signaling
- Neurite Outgrowth : this compound promotes sensory neuron regeneration after dorsal root injury, outperforming GDNF in restoring persistent sensory function .
- Pain Pathways: this compound-GFRα3 signaling mediates migraine-associated trigeminal nociception, a role distinct from GDNF’s involvement in enteric neuron survival .
Cancer Biology
- Tumor Progression: this compound is overexpressed in pancreatic, breast (HER2+), and endometrial cancers, correlating with metastasis and poor prognosis. In contrast, GDNF is more linked to neuroendocrine tumors .
Comparative Stability and Chaperone Activity
This compound exhibits unique stress-responsive chaperone activity:
- Thermal/Oxidative Stress : Heat and oxidants induce irreversible dimerization via hydrophobic interactions and disulfide bonds, enhancing chaperone efficacy. Ferritin lacks this activation mechanism .
- Cavity Dynamics : Unlike ferritin, this compound’s cavity remains partially unfilled, allowing conformational flexibility critical for substrate binding during stress .
Clinical and Therapeutic Implications
- Cancer Biomarker: this compound overexpression in triple-negative breast cancer (TNBC) correlates with lower 5-year survival (50% vs. 89% in non-TNBC), highlighting its prognostic value .
Q & A
Q. What experimental approaches are recommended to investigate Artemin's structural stability under environmental stress?
To assess this compound's conformational changes under stress (e.g., heat, oxidation), use fluorescence spectroscopy to monitor tertiary structure alterations, dynamic light scattering (DLS) for quaternary structure analysis, and protein cross-linking to identify dimerization. For functional validation, employ a lysozyme refolding assay to quantify chaperone-like activity. Ensure controlled stress conditions (e.g., 45°C for heat stress, 2 mM H₂O₂ for oxidation) and include controls like untreated this compound and stressor-only samples .
Q. How should researchers validate this compound's role in clinical outcomes, such as cancer prognosis?
Use immunohistochemistry (IHC) to quantify this compound expression in tissue samples, correlating results with patient survival data via Kaplan-Meier analysis. For breast cancer studies, stratify cohorts into triple-negative (TNBC) and non-TNBC subgroups. Include statistical validation (e.g., log-rank tests) and adjust for confounders like lymph node metastasis. Reference standardized protocols for antibody validation and staining quantification to ensure reproducibility .
Q. What methodologies are critical for characterizing this compound's interactions with substrate proteins?
Combine co-immunoprecipitation (Co-IP) with mass spectrometry to identify binding partners. Validate interactions using surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff). For structural insights, employ cryo-EM or X-ray crystallography. Include negative controls (e.g., non-specific IgG in Co-IP) and replicate experiments across independent biological samples .
Advanced Research Questions
Q. How can conflicting data on this compound's activation mechanisms be resolved?
Contradictions in activation pathways (e.g., heat vs. oxidation) require systematic replication under standardized conditions. For example, if dimerization is reported as heat-dependent but oxidation-stabilized, perform cross-linking assays with and without reducing agents (e.g., DTT) to confirm disulfide bridge involvement. Use mutagenesis (e.g., cysteine-to-serine substitutions) to isolate oxidation-specific effects. Publish raw data and detailed protocols to facilitate cross-study comparisons .
Q. What strategies optimize this compound's chaperone activity in vitro for therapeutic exploration?
Titrate stress conditions to identify activation thresholds: e.g., 10–30 minutes at 45°C for heat or 1–5 mM H₂O₂ for oxidation. Combine stressors to assess synergistic effects (e.g., heat + oxidation). Use size-exclusion chromatography to isolate active dimer/oligomer fractions. Validate efficacy via client protein aggregation assays (e.g., citrate synthase thermal denaturation). Include dose-response curves and negative controls (e.g., stress-inactivated this compound) .
Q. How should researchers design studies to explore this compound's monomer-oligomer equilibrium in vivo?
Employ Förster resonance energy transfer (FRET) with tagged this compound in live cells to monitor real-time oligomerization. Combine with subcellular fractionation to assess compartment-specific dynamics (e.g., cytosol vs. nucleus). Use knock-down/overexpression models to perturb equilibrium and evaluate functional consequences (e.g., stress resistance assays). Validate findings with orthogonal methods like native PAGE or analytical ultracentrifugation .
Methodological & Reproducibility Considerations
Q. What steps ensure reproducibility in this compound-related experiments?
- Compound characterization : Report this compound's source, purity (≥95% by HPLC), and storage conditions (e.g., -80°C in PBS). Disclose batch-to-batch variability if using recombinant protein .
- Protocol transparency : Detail stress induction parameters (time, temperature, oxidant concentration) and instrumentation (e.g., DLS model, spectrometer settings) .
- Data sharing : Deposit raw datasets (e.g., fluorescence spectra, survival curves) in repositories like Zenodo or Figshare. Reference primary data using DOIs .
Q. How can researchers address discrepancies in this compound's clinical correlations across studies?
Conduct meta-analyses pooling data from multiple cohorts, adjusting for variables like tumor stage, treatment history, and detection methods. Use multivariate Cox regression to identify this compound's independent prognostic value. Collaborate with independent labs to validate findings via blinded sample re-analysis .
Experimental Design Tools
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
